molecular formula C13H18BrNO B15276671 2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine

2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine

Cat. No.: B15276671
M. Wt: 284.19 g/mol
InChI Key: KHXUJYFVZMULRN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with ethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows the compound to bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylthiazole
  • 4-Bromophenylpiperazine

Uniqueness

2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine is unique due to its specific structural features, such as the presence of both a bromophenyl group and a morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-(4-bromophenyl)-5-ethyl-5-methylmorpholine

InChI

InChI=1S/C13H18BrNO/c1-3-13(2)9-16-12(8-15-13)10-4-6-11(14)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3

InChI Key

KHXUJYFVZMULRN-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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